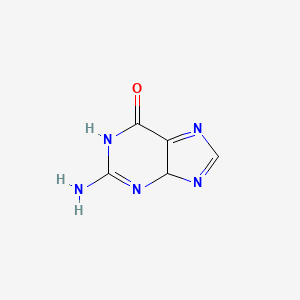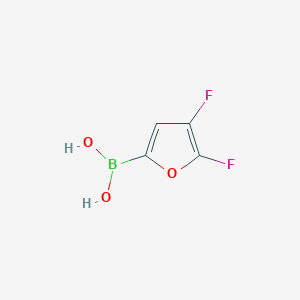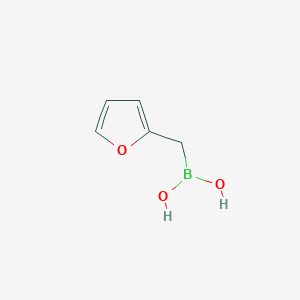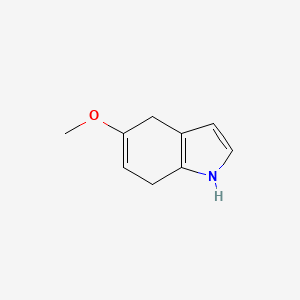
n-Methyl-7h-purin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-7h-purin-8-amine: , also known as 7-Methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the seventh position of the purine ring. It has the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-7h-purin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of purine with methylamine under basic conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: n-Methyl-7h-purin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .
Aplicaciones Científicas De Investigación
n-Methyl-7h-purin-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its role in DNA and RNA methylation processes, which are crucial for gene regulation and expression.
Medicine: Research explores its potential as a biomarker for DNA damage and its involvement in various biochemical pathways.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds .
Mecanismo De Acción
The mechanism by which n-Methyl-7h-purin-8-amine exerts its effects involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, affecting their structure and stability. This incorporation can influence processes such as replication, transcription, and translation. The compound may also interact with specific enzymes and proteins involved in these pathways, modulating their activity and function .
Comparación Con Compuestos Similares
Adenine: The parent compound of n-Methyl-7h-purin-8-amine, differing by the absence of the methyl group.
6-Methyladenine: Another methylated derivative of adenine, with the methyl group attached at the sixth position.
7-Methylguanine: A similar compound with a methyl group at the seventh position but with a different base structure .
Uniqueness: this compound is unique due to its specific methylation pattern, which can lead to distinct biochemical properties and interactions compared to other methylated purines. This uniqueness makes it valuable for studying specific methylation effects on nucleic acids and their associated biological processes .
Propiedades
Número CAS |
23658-67-5 |
|---|---|
Fórmula molecular |
C6H7N5 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
N-methyl-7H-purin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-7-6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H2,7,8,9,10,11) |
Clave InChI |
DNBMRENNZIQFFS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC2=NC=NC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)






![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)


